molecular formula C14H20N2O4 B2755196 N1-(2-methoxybenzyl)-N2-(1-methoxypropan-2-yl)oxalamide CAS No. 920189-45-3

N1-(2-methoxybenzyl)-N2-(1-methoxypropan-2-yl)oxalamide

Cat. No.: B2755196
CAS No.: 920189-45-3
M. Wt: 280.324
InChI Key: VLSBHWDLWBFKSM-UHFFFAOYSA-N
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Description

N1-(2-methoxybenzyl)-N2-(1-methoxypropan-2-yl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of two methoxy groups attached to benzyl and propan-2-yl moieties, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxybenzyl)-N2-(1-methoxypropan-2-yl)oxalamide typically involves the reaction of 2-methoxybenzylamine with 1-methoxypropan-2-amine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

  • Dissolve 2-methoxybenzylamine and 1-methoxypropan-2-amine in anhydrous dichloromethane.
  • Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature at 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxybenzyl)-N2-(1-methoxypropan-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as halogens or nucleophiles can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of N1-(2-methoxybenzyl)-N2-(1-methoxypropan-2-yl)amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-(2-methoxybenzyl)-N2-(1-methoxypropan-2-yl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(2-methoxybenzyl)-N2-(1-methoxypropan-2-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methoxybenzyl)-N2-(1-methoxyethyl)oxalamide
  • N1-(2-methoxybenzyl)-N2-(1-methoxybutan-2-yl)oxalamide
  • N1-(2-methoxybenzyl)-N2-(1-methoxyisopropyl)oxalamide

Uniqueness

N1-(2-methoxybenzyl)-N2-(1-methoxypropan-2-yl)oxalamide is unique due to its specific combination of methoxybenzyl and methoxypropan-2-yl moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-(1-methoxypropan-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-10(9-19-2)16-14(18)13(17)15-8-11-6-4-5-7-12(11)20-3/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSBHWDLWBFKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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